molecular formula C8H8N4S B1268680 1-Benzyl-1H-tetrazole-5-thiol CAS No. 33898-72-5

1-Benzyl-1H-tetrazole-5-thiol

Cat. No.: B1268680
CAS No.: 33898-72-5
M. Wt: 192.24 g/mol
InChI Key: KPUKRKAPMFWIBV-UHFFFAOYSA-N
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Description

1-Benzyl-1H-tetrazole-5-thiol is an organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. The compound this compound is characterized by a benzyl group attached to the nitrogen atom at the first position and a thiol group at the fifth position of the tetrazole ring. This unique structure imparts specific reactivity and applications to the compound.

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-tetrazole-5-thiol plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. It acts as an activator, reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . Additionally, this compound has been shown to interact with enzymes and proteins involved in DNA synthesis, further highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s interaction with DNA synthesis enzymes suggests its potential impact on cellular metabolism and replication processes . Moreover, this compound has been observed to exhibit antibacterial and antifungal properties, indicating its role in modulating cellular responses to microbial infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by forming a highly reactive intermediate with the phosphoramidite group. This intermediate facilitates the formation of internucleotide bonds, crucial for DNA synthesis . Additionally, the compound’s structure allows it to interact with enzymes, potentially inhibiting or activating their functions, thereby influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under moderate conditions, making it suitable for various biochemical applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower dosages, the compound exhibits beneficial effects, such as enhanced DNA synthesis and cellular metabolism . At higher dosages, toxic or adverse effects may occur, including potential disruptions in cellular processes and gene expression. Understanding the threshold effects and safe dosage ranges is crucial for its application in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound’s structure allows it to act as a metabolism-resistant isosteric replacement for carboxylic acids, making it a valuable tool in medicinal chemistry . Its interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-tetrazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water. This reaction proceeds under mild conditions and yields the desired product in good yield . Another method involves the condensation of aldehydes with 1H-tetrazole-5-thiol through a one-pot procedure, which involves the formation of N-tosylhydrazones followed by reductive coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

1-Benzyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Benzyl-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives such as:

Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiol group, which imparts distinct reactivity and applications compared to other tetrazole derivatives.

Properties

IUPAC Name

1-benzyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c13-8-9-10-11-12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUKRKAPMFWIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358952
Record name 1-Benzyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33898-72-5
Record name 1-Benzyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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